2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Overview
Description
2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound . It has a molecular formula of C8H11N3O and a molecular weight of 165.19 .
Synthesis Analysis
The synthesis of 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves a mixture of the compound (36.5 g, 0.22 mol), 2,6-difluoro-4-methoxy-pyridine (41.7 g, 0.29 mol) and K2CO3 (61.0 g, 0.44 mol) in NMP (400 mL). The mixture is heated at 140 °C under nitrogen and stirred for 2 hours .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a mixture of the compound, 2,6-difluoro-4-methoxy-pyridine, and K2CO3 in NMP. The mixture is heated at 140 °C under nitrogen and stirred for 2 hours .Scientific Research Applications
Chemical Synthesis and Reactions
- Bicyclic 6-6 Systems Chemistry : 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines are used as starting materials for synthesizing tetrahydropteroic acid derivatives. They offer diverse methodologies for chemical reactions, including multi-step synthesis processes (Elattar & Mert, 2016).
Biological and Pharmacological Applications
- Antifolate Activity : Analogs of 2,4-Diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have shown promising results in inhibiting dihydrofolate reductase from various organisms, indicating potential applications in treating opportunistic infections in immune-compromised patients (Rosowsky, Mota & Queener, 1995).
Material Science and Nanotechnology
- DNA Incorporation and Thermometer Development : A fluorescent base analogue of this compound, specifically designed for DNA incorporation, has been developed for use in constructing a visible nanothermometer based on DNA B–Z transitions (Yamamoto, Park & Sugiyama, 2015).
Drug Development and Optimization
- PI3Kδ Inhibitor Development : The tetrahydropyrido[4,3-d]pyrimidine scaffold has been optimized to create potent, selective, and orally available PI3Kδ inhibitors, with potential applications in treating autoimmune diseases and leukocyte malignancies (Hamajima et al., 2019).
Antimicrobial Research
- Antifungal Activity : Certain derivatives of pyrido[2,3-d]pyrimidines, closely related to 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, have demonstrated significant antifungal activities, which may have implications for the development of new antifungal agents (Hanafy, 2011).
Safety And Hazards
The safety and hazards associated with 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine include the need to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
2-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-12-8-10-5-6-4-9-3-2-7(6)11-8/h5,9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZQEZOMCIZRCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2CNCCC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677837 | |
Record name | 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
CAS RN |
880361-83-1 | |
Record name | 2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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